3,3'-Di-n-heptyloxacarbocyanine (iodide)

概要

説明

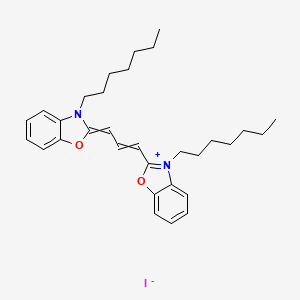

3,3’-Di-n-heptyloxacarbocyanine (iodide) is a chemical compound with the empirical formula C31H41O2N2I1 and a molecular weight of 600.57 . It is a member of the oxacarbocyanine family, known for its applications in various scientific fields due to its unique chemical properties.

準備方法

The synthesis of 3,3’-Di-n-heptyloxacarbocyanine (iodide) typically involves the reaction of heptyl-substituted benzoxazole derivatives with appropriate cyanine dye precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

3,3’-Di-n-heptyloxacarbocyanine (iodide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Characteristics:

- CAS Number: 53213-83-5

- Molecular Formula: C31H41N2O2I

- Molecular Weight: 600.57 g/mol

- Appearance: Red crystalline powder

- Solubility: Soluble in organic solvents like dimethyl sulfoxide

The mechanism of action of 3,3'-Di-n-heptyloxacarbocyanine (iodide) is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits it at different wavelengths, allowing for effective imaging and diagnostic applications. This fluorescence is due to the excitation of electrons followed by photon emission, making it a valuable tool in microscopy and other imaging techniques.

Chemistry

- Fluorescent Dye: Used extensively in various chemical assays and analytical techniques for detecting and quantifying substances.

Biology

- Cell Staining: Acts as a vital dye for staining cells and tissues, enhancing visualization in microscopy.

- Nucleic Acid Intercalation: The compound intercalates with DNA and RNA, making it useful for studying cellular processes such as replication and transcription.

Medicine

- Imaging Techniques: Employed in medical diagnostics to visualize cellular structures, aiding in the detection of diseases.

- Drug Delivery Studies: Investigated for its potential in drug delivery systems due to its ability to penetrate cell membranes effectively.

Industry

- Sensor Development: Utilized in developing sensors and analytical devices leveraging its fluorescent properties.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Chemistry | Fluorescent assays | Detects and quantifies chemical substances |

| Biology | Cell staining; nucleic acid visualization | Enhances imaging in microscopy |

| Medicine | Diagnostic imaging | Visualizes cellular structures |

| Drug Delivery | Studies on membrane penetration | Potential for targeted therapy |

| Industry | Development of sensors | Exploits unique fluorescent properties |

Case Study 1: Cellular Uptake and Localization

In a study focused on cancer diagnostics, researchers investigated the cellular uptake of 3,3'-Di-n-heptyloxacarbocyanine (iodide) in cancer cells. The results demonstrated that the compound effectively entered the cells and localized within the nucleus, indicating its potential as a nuclear stain for cancer diagnostics.

Case Study 2: Membrane Potential Assessment

Another research project utilized this compound to assess changes in membrane potential across different cell types. The findings revealed significant changes correlating with cell activation states, suggesting its utility in studying excitability and signaling pathways in neurons.

作用機序

The mechanism of action of 3,3’-Di-n-heptyloxacarbocyanine (iodide) involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for imaging and diagnostic purposes. The pathways involved include the excitation of electrons and subsequent emission of photons, which is the basis of its fluorescent properties .

類似化合物との比較

3,3’-Di-n-heptyloxacarbocyanine (iodide) can be compared with other similar compounds in the oxacarbocyanine family, such as:

- 3,3’-Diethylthiadicarbocyanine iodide

- 3,3’-Diethylthiadicarbocyanine perchlorate

- 3,3’-Diethylthiadicarbocyanine chloride

These compounds share similar structural features but differ in their substituents and counterions, which can affect their chemical properties and applications. 3,3’-Di-n-heptyloxacarbocyanine (iodide) is unique due to its heptyl substituents, which may influence its solubility and interaction with biological systems .

生物活性

Chemical Characteristics

Chemical Identification:

- CAS Number: 53213-83-5

- Molecular Formula: C31H41IN2O2

- Molecular Weight: 600.59 g/mol

- IUPAC Name: (2E)-3-heptyl-2-[(Z)-3-(3-heptyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole; iodide

- Color: Red

- Sensitivity: Light sensitive

- Percent Purity: 97% .

The biological activity of 3,3'-Di-n-heptyloxacarbocyanine (iodide) primarily stems from its ability to intercalate with nucleic acids and its fluorescent properties. This compound exhibits strong fluorescence when bound to DNA or RNA, making it an effective probe for studying cellular processes such as:

- Cell Membrane Dynamics: The compound can be used to monitor changes in membrane potential and integrity.

- Nucleic Acid Staining: It is utilized in various staining protocols for visualizing DNA and RNA in cells during microscopy.

Applications in Research

-

Cell Imaging:

- Utilized extensively in fluorescence microscopy to visualize cellular structures and dynamics.

- Helps in tracking cellular processes like apoptosis and cell cycle progression.

-

Drug Delivery Studies:

- Investigated for its potential in drug delivery systems due to its ability to penetrate cell membranes.

-

Bioassays:

- Employed in bioassays to evaluate the cytotoxicity of various compounds by assessing cell viability through fluorescence intensity.

Case Studies

Case Study 1: Cellular Uptake and Localization

A study investigated the cellular uptake of 3,3'-Di-n-heptyloxacarbocyanine (iodide) in cancer cells. The results indicated that the compound effectively entered the cells and localized within the nucleus, demonstrating its potential as a nuclear stain for cancer diagnostics.

Case Study 2: Membrane Potential Assessment

Another research project utilized this compound to assess changes in membrane potential across different cell types. The findings revealed significant changes correlating with cell activation states, suggesting its utility in studying excitability and signaling pathways in neurons.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-heptyl-2-[3-(3-heptyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N2O2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJZLSIIEGUCQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-83-5 | |

| Record name | Benzoxazolium, 3-heptyl-2-[3-(3-heptyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diheptyloxacarboxycyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。